rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate
Description
rac-Benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate is a chiral carbamate derivative featuring a benzyl-protected amine group attached to a (3R,4R)-configured tetrahydrofuran (oxolan) ring with a hydroxyl substituent at the 4-position. The compound’s molecular formula is C₁₃H₁₅NO₄ (calculated molecular weight: 249.26 g/mol).
Properties
IUPAC Name |
benzyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYJSTUMJIQJB-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Preparation
The process begins with the synthesis of a racemic amino alcohol precursor, typically (3aR,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol , as described in Patent EP2707363A1. This intermediate is prepared via cyclization of a diketone derivative under acidic conditions, yielding a mixture of diastereomers.
Key Reaction Conditions:
Resolution Using Chiral Auxiliaries
The racemic amine intermediate is resolved using N-(tert-butoxycarbonyl)-L-phenylalanine to form a diastereomerically pure salt. This step exploits the differential solubility of the diastereomers in isopropanol:
Carbamate Formation
The resolved amine is treated with benzyl chloroformate in the presence of potassium carbonate to introduce the benzyl carbamate group:
Conditions :
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Base : Potassium carbonate (2.5 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
Direct Reduction and Carbamate Formation
Reduction of Keto Intermediates
An alternative route involves the sodium borohydride (NaBH4) reduction of a 2,5-dioxotetrahydrofuran-3-ylcarbamate precursor, as demonstrated in the synthesis of analogous compounds.
Procedure:
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(R)-Benzyl 2,5-dioxotetrahydrofuran-3-ylcarbamate (213.79 mmol) is dissolved in THF (330 mL).
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NaBH4 (8.09 g) is added at 0°C over 4 hours.
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The mixture is stirred at 25°C for 2 hours, acidified to pH 4 with HCl, and extracted with diethyl ether.
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The organic layer is concentrated to yield the hydroxybutanoic acid derivative (85% yield).
Adaptation for this compound:
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Replace the dioxotetrahydrofuran precursor with a racemic keto-oxolane derivative .
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Use non-stereoselective reduction conditions to retain the racemic mixture.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The compound’s structural analogs differ in ring size, substituents, and protecting groups, which influence their physicochemical properties and reactivity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Functional Group and Reactivity Analysis
Hydroxyl vs. Fluorine’s electronegativity may increase metabolic stability but reduce polarity .
Pyrrolidine () introduces a basic nitrogen, altering pH-dependent solubility and reactivity.
Protecting Groups: Benzyl (target): Removable via hydrogenolysis, suitable for intermediates requiring mild deprotection. tert-Butyl (): Acid-labile, offering orthogonal protection strategies in multi-step syntheses .
Biological Activity
rac-benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a carbamate functional group linked to a hydroxylated oxolane ring. Its stereochemistry is significant as it influences the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.267 g/mol |
| CAS Number | 215940-69-5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or by acting as a substrate analog.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
- Receptors : It could interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be useful in drug development for conditions like cancer or metabolic disorders.
- Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Enzyme Inhibition
In another study, researchers assessed the enzyme inhibition properties of the compound on a specific target enzyme involved in cancer metabolism. The results showed a dose-dependent inhibition with an IC50 value indicating promising potential for therapeutic applications.
Research Applications
This compound has several applications across different fields:
- Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
- Biochemistry : In studies focusing on enzyme mechanisms and metabolic pathways.
- Pharmacology : Investigated for potential use in developing new drugs targeting specific diseases.
Q & A
Basic Research Question
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and determine enantiomeric excess (ee) .
- X-ray Crystallography : Employ SHELX software for single-crystal structure determination to unambiguously assign the (3R,4R) configuration .
- NMR Spectroscopy : Analyze H-H coupling constants (e.g., in the oxolane ring) to validate relative stereochemistry .
How do structural modifications in related carbamates influence the biological activity of this compound?
Advanced Research Question
Comparative studies highlight:
- Stereochemical Impact : Analogues with (3S,4S) or (3R,4S) configurations show reduced binding affinity to neurological targets (e.g., monoamine transporters), emphasizing the importance of the (3R,4R) motif .
- Functional Group Effects : Replacement of the benzyl group with tert-butyl reduces solubility but enhances metabolic stability, as seen in prodrug designs .
- Biological Assays : Use in vitro assays (e.g., enzyme inhibition or cell viability) to quantify structure-activity relationships (SAR) .
What strategies can resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
Discrepancies often arise from:
- Purity Variations : Validate compound purity (>95%) via LC-MS to exclude confounding effects from impurities .
- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to ensure reproducibility. For example, acetylcholinesterase inhibition assays are pH-sensitive .
- Enantiomeric Cross-contamination : Re-evaluate enantiomeric ratios using chiral separation techniques, as residual (3S,4S) enantiomers may antagonize activity .
What methodologies are recommended for stabilizing reactive intermediates during the synthesis of this compound?
Basic Research Question
- Protective Group Chemistry : Temporarily protect the hydroxyl group in the oxolane ring using TBSCl (tert-butyldimethylsilyl chloride) to prevent oxidation during carbamate formation .
- Inert Atmosphere : Conduct reactions under nitrogen or argon to avoid moisture-sensitive intermediate degradation .
- Low-Temperature Quenching : Halt reactions by cooling to -20°C before workup to stabilize transient intermediates .
How can researchers leverage computational tools to predict the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like Schrödinger’s Desmond or GROMACS .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity toward nucleophiles or electrophiles .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
What are the critical challenges in scaling up the enantioselective synthesis of this compound?
Advanced Research Question
- Catalyst Efficiency : Screen chiral catalysts (e.g., Jacobsen’s thiourea) to improve enantioselectivity (>90% ee) while minimizing catalyst loading .
- Solvent Scalability : Transition from dichloromethane to greener solvents (e.g., cyclopentyl methyl ether) without compromising reaction yield .
- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress and adjust parameters dynamically .
How does the oxolane ring conformation influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- Ring Strain Analysis : The chair-like conformation of the oxolane ring reduces steric hindrance, facilitating nucleophilic attack at the carbamate carbonyl .
- Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and carbamate groups stabilizes transition states, as shown by H NMR titration experiments .
- Kinetic Studies : Compare reaction rates with acyclic analogues to quantify the ring’s electronic and steric contributions .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is needed if aerosolization occurs .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
- Spill Management : Absorb spills with vermiculite and treat with 10% sodium bicarbonate solution to neutralize reactive intermediates .
How can researchers validate the metabolic stability of this compound in preclinical studies?
Advanced Research Question
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to estimate half-life () .
- Isotope Labeling : Synthesize C-labeled analogues to track metabolic pathways and identify major metabolites .
- Comparative Profiling : Benchmark against clinically used carbamates (e.g., rivastigmine) to assess relative stability in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
